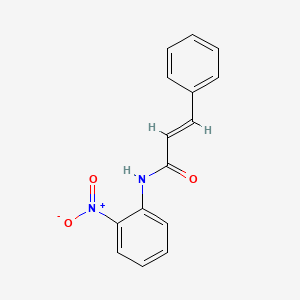![molecular formula C22H18N4O8S B11555069 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B11555069.png)
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by its unique structure, which includes a benzo[de]isoquinoline core substituted with nitro groups and a sulfonamide moiety
Preparation Methods
The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide involves multiple steps. One common synthetic route starts with the preparation of the benzo[de]isoquinoline core, which can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then further functionalized to introduce the nitro groups and the sulfonamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The nitro groups and the benzo[de]isoquinoline core play a crucial role in its activity. The compound can undergo photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) processes, which are essential for its function as a chemosensor . These processes involve the transfer of electrons or charge between the compound and its target, leading to detectable changes in fluorescence or color.
Comparison with Similar Compounds
Similar compounds to 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-diethylbenzenesulfonamide include other benzo[de]isoquinoline derivatives and naphthalimide systems. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds contain the same core structure but may have different substituents, leading to variations in their chemical and physical properties.
Naphthalimide systems: These compounds are widely used as fluorescent and colorimetric sensors for cations and anions, similar to the benzo[de]isoquinoline derivatives.
Properties
Molecular Formula |
C22H18N4O8S |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N4O8S/c1-3-23(4-2)35(33,34)17-7-5-14(6-8-17)24-21(27)18-11-15(25(29)30)9-13-10-16(26(31)32)12-19(20(13)18)22(24)28/h5-12H,3-4H2,1-2H3 |
InChI Key |
DYJOGQLSIXGPBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B11555006.png)
![4-[(E)-(2-{4-(benzylamino)-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11555007.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B11555015.png)
![2-(6-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B11555020.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11555030.png)
![4-{4-nitro-2-[(E)-{2-[4-nitro-2-(piperidin-1-ylsulfonyl)phenyl]hydrazinylidene}methyl]phenyl}morpholine](/img/structure/B11555038.png)
![(3E)-3-{[(2-bromo-4-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11555041.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11555042.png)
![N-({N'-[(1E)-1-(3-Iodophenyl)ethylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11555048.png)
![N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11555051.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11555066.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(4-ethoxyphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11555075.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11555082.png)
